molecular formula C17H13N3O B14769651 2-[(4S)-4,5-Dihydro-4-phenyl-2-oxazolyl]-1,8-naphthyridine

2-[(4S)-4,5-Dihydro-4-phenyl-2-oxazolyl]-1,8-naphthyridine

Cat. No.: B14769651
M. Wt: 275.30 g/mol
InChI Key: ODFMTYMZEIXBHW-UHFFFAOYSA-N
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Description

2-[(4S)-4,5-Dihydro-4-phenyl-2-oxazolyl]-1,8-naphthyridine is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain atoms of at least two different elements as members of their rings

Preparation Methods

The synthesis of 2-[(4S)-4,5-Dihydro-4-phenyl-2-oxazolyl]-1,8-naphthyridine involves several steps. One common method includes the reaction of 4-phenyl-2-oxazoline with 1,8-naphthyridine under specific conditions. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process. The mixture is heated to a specific temperature to ensure the reaction proceeds efficiently.

Industrial production methods often involve the use of large-scale reactors and more efficient catalysts to increase yield and reduce production costs. The reaction conditions are carefully controlled to ensure the purity and quality of the final product.

Chemical Reactions Analysis

2-[(4S)-4,5-Dihydro-4-phenyl-2-oxazolyl]-1,8-naphthyridine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation process typically results in the formation of oxazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced naphthyridine derivatives.

    Substitution: Substitution reactions often involve the replacement of hydrogen atoms with other functional groups. Common reagents for these reactions include halogens and alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-[(4S)-4,5-Dihydro-4-phenyl-2-oxazolyl]-1,8-naphthyridine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers are exploring its interactions with various biological targets.

    Medicine: In medicinal chemistry, it is investigated for its potential as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2-[(4S)-4,5-Dihydro-4-phenyl-2-oxazolyl]-1,8-naphthyridine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

2-[(4S)-4,5-Dihydro-4-phenyl-2-oxazolyl]-1,8-naphthyridine can be compared with other similar compounds, such as:

    2-[(4S)-4,5-Dihydro-4-phenylmethyl-2-oxazolyl]-6-phenylpyridine: This compound has a similar oxazole ring but differs in its substitution pattern, leading to different chemical and biological properties.

    N-[2-[(4S)-4,5-Dihydro-4-(phenylmethyl)-2-oxazolyl]phenyl]-2-(diphenylphosphino)benzamide:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C17H13N3O

Molecular Weight

275.30 g/mol

IUPAC Name

2-(1,8-naphthyridin-2-yl)-4-phenyl-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C17H13N3O/c1-2-5-12(6-3-1)15-11-21-17(20-15)14-9-8-13-7-4-10-18-16(13)19-14/h1-10,15H,11H2

InChI Key

ODFMTYMZEIXBHW-UHFFFAOYSA-N

Canonical SMILES

C1C(N=C(O1)C2=NC3=C(C=CC=N3)C=C2)C4=CC=CC=C4

Origin of Product

United States

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